N-(4-Chlorophenyl)phthalimide
CAS No.: 7386-21-2
Cat. No.: VC3709986
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7386-21-2 |
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Molecular Formula | C14H8ClNO2 |
Molecular Weight | 257.67 g/mol |
IUPAC Name | 2-(4-chlorophenyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Standard InChI Key | QKHKQJWODBAIMN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(4-Chlorophenyl)phthalimide is an N-substituted phthalimide derivative characterized by a para-chlorophenyl substituent on the nitrogen atom of the phthalimide ring system. The compound presents a distinctive structure where a chlorine atom occupies the para position of the phenyl ring attached to the phthalimide nitrogen.
Nomenclature and Identification
The compound is known by several names in chemical literature and databases, reflecting different naming conventions in organic chemistry. The systematic identification parameters are outlined in the table below:
Parameter | Information |
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Primary Name | N-(4-Chlorophenyl)phthalimide |
Synonyms | 2-(4-chlorophenyl)-1H-isoindole-3(2H)-dione; 2-(4-Chlorophenyl)-1,3-dihydro-2H-isoindole-1,3-dione; N-(p-chlorophenyl)-phthalimid; 2-(4-Chlorophenyl)isoindoline-1,3-dione; 2-(p-Chlorophenyl)isoindoline-1,3-dione |
CAS Registry Number | 7386-21-2 |
Molecular Formula | C₁₄H₈ClNO₂ |
Molecular Weight | 257.67 g/mol |
BRN | 189458 |
This compound belongs to the broader chemical categories of N-substituted phthalimides and aromatic heterocycles, which are significant in pharmaceutical chemistry and organic synthesis .
Structural Features
The molecule consists of a phthalimide core (a bicyclic structure with two carbonyl groups attached to a five-membered nitrogen-containing ring) connected to a para-chlorophenyl group through the nitrogen atom. This arrangement creates a planar structure with specific electronic and steric properties that influence its reactivity and applications.
Physical and Chemical Properties
N-(4-Chlorophenyl)phthalimide possesses distinct physical and chemical characteristics that determine its behavior in various environments and reactions. Understanding these properties is essential for its effective utilization in research and industrial applications.
Physical Properties
The compound exists as an almost white fluffy powder at room temperature and standard pressure. Its key physical parameters are summarized below:
Property | Value | Note |
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Physical State | Fluffy Powder | At standard conditions |
Color | Almost white | - |
Melting Point | 194-196 °C | Experimental |
Boiling Point | 434.0±47.0 °C | Predicted value |
Density | 1.441±0.06 g/cm³ | Predicted value |
pKa | -1.32±0.20 | Predicted value |
The relatively high melting point indicates strong intermolecular forces, likely due to the planar aromatic structure enabling efficient π-π stacking interactions between molecules .
Chemical Properties
The chemical behavior of N-(4-Chlorophenyl)phthalimide is primarily influenced by the phthalimide functional group and the para-chlorophenyl substituent. Notable chemical characteristics include:
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The compound possesses two carbonyl groups that can participate in nucleophilic addition reactions.
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The chlorine substituent on the phenyl ring introduces electron-withdrawing effects, influencing the reactivity of the molecule.
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The phthalimide N-H bond can be deprotonated under basic conditions, making it suitable for various N-substitution reactions.
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The molecule exhibits limited water solubility but dissolves well in organic solvents like dimethylformamide (DMF) and dichloromethane.
Synthesis Methods
Several synthetic routes have been developed to prepare N-(4-Chlorophenyl)phthalimide, with variations in efficiency, yield, and complexity. These methods enable researchers to produce the compound for further studies and applications.
Conventional Synthesis
The traditional synthesis of N-(4-Chlorophenyl)phthalimide typically involves the condensation reaction between phthalic anhydride and 4-chloroaniline. This reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of phthalic anhydride, followed by dehydration to form the imide.
Palladium-Catalyzed Synthesis
A more recent approach utilizes palladium catalysis for the synthesis of N-(4-Chlorophenyl)phthalimide. According to research findings, this method employs a [4+1] cycloaddition strategy:
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2-Iodo-N-phenylbenzamides are used as starting materials.
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The reaction is catalyzed by Pd(OAc)₂ with DPEphos as a ligand.
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Additional reagents include sodium chlorodifluoroacetate and K₂CO₃ in DMF as solvent.
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The reaction proceeds at 95°C for 5 hours under argon atmosphere.
This method has been reported to produce N-(4-Chlorophenyl)phthalimide (denoted as compound 3ak in the study) with a yield of 72%. The product is described as a white solid with a melting point of 187.7°C .
Yield Optimization
The synthesis of N-(4-Chlorophenyl)phthalimide can be optimized by controlling various parameters:
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Reaction temperature and time
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Catalyst loading
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Solvent selection
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Purification techniques (recrystallization is commonly employed)
These optimizations can significantly impact the purity and yield of the final product, making them crucial considerations for researchers involved in the synthesis of this compound.
Applications in Pharmaceutical Research
N-(4-Chlorophenyl)phthalimide and related compounds have demonstrated significant potential in pharmaceutical applications, particularly in the development of anticonvulsant agents.
Anticonvulsant Activity
Research has shown that phthalimide derivatives, including those with para-chlorophenyl substituents, exhibit anticonvulsant properties. A study on the synthesis and screening of 4-phthalimido-N-(4'-substituted phenyl) benzenesulphonamide compounds revealed that these structures can effectively act against seizures in experimental models .
The research findings indicate that the electron-withdrawing nature of substituents plays a crucial role in determining anticonvulsant efficacy. Compounds with electron-withdrawing groups (such as nitro and chloro) demonstrated greater anticonvulsant activity compared to those with electron-donating groups .
Structure-Activity Relationship
The structure-activity relationship studies on phthalimide derivatives have provided valuable insights into the molecular features that contribute to their biological activity:
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The phthalimide core serves as an essential pharmacophore.
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The para-substitution pattern on the phenyl ring significantly influences potency.
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Electron-withdrawing substituents enhance anticonvulsant properties.
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The planarity of the molecule appears to be important for biological activity.
These insights guide researchers in designing more effective anticonvulsant agents based on the phthalimide scaffold.
Behavioral Effects
Besides anticonvulsant properties, certain phthalimide derivatives have shown effects on central nervous system activity, as evidenced by behavioral studies. Research has demonstrated that some of these compounds exhibit motor impairment activity, which is assessed through actophotometer scores in experimental animal models .
This dual activity (anticonvulsant and behavioral effects) suggests potential applications in neurological disorders beyond epilepsy, although further research is needed to elucidate the precise mechanisms and therapeutic potential.
Parameter | Classification |
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Hazard Code | Xn (Harmful) |
Risk Statements | 36/37/38-22 (Irritating to eyes, respiratory system, and skin; Harmful if swallowed) |
Safety Statements | 36/37/39-26 (Wear suitable protective clothing, gloves, and eye/face protection; In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) |
RTECS Number | TI4267000 |
These classifications indicate that N-(4-Chlorophenyl)phthalimide requires careful handling with appropriate safety measures .
Recommended Precautions
Based on the hazard information, the following precautions are recommended when handling N-(4-Chlorophenyl)phthalimide:
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Use personal protective equipment, including gloves, lab coats, and safety glasses.
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Work in well-ventilated areas or under fume hoods to prevent inhalation.
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Avoid direct contact with skin, eyes, and mucous membranes.
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Store in tightly closed containers away from incompatible materials.
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Follow proper disposal procedures for chemical waste.
Adherence to these precautions minimizes risks associated with the compound's potential irritant and harmful properties.
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